molecular formula C11H9BrO4 B2857940 5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid CAS No. 2126178-32-1

5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid

Cat. No.: B2857940
CAS No.: 2126178-32-1
M. Wt: 285.093
InChI Key: HUNCKEHWPBWALL-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . This compound, characterized by the presence of a bromine atom, a hydroxyethyl group, and a carboxylic acid group, is of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid typically involves multiple steps. One common method includes the reaction of 5-bromobenzofuran with nitrophenol to obtain a substituted product. This product is then subjected to reduction and esterification processes to yield the final compound . Another approach involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysis and free radical cyclization cascades are some of the advanced techniques employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of halogenated derivatives .

Scientific Research Applications

5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Uniqueness

What sets 5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its antimicrobial properties, while the hydroxyethyl and carboxylic acid groups contribute to its versatility in chemical synthesis .

Biological Activity

5-Bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Overview of Benzofuran Derivatives

Benzofuran derivatives have been extensively studied for their pharmacological properties, including antimicrobial , anticancer , anti-inflammatory , and antioxidant activities. The presence of halogen substituents, such as bromine in this compound, often enhances biological activity by influencing molecular interactions with biological targets .

The biological activity of this compound primarily involves:

  • Target Interaction : The compound interacts with various biomolecules, including enzymes and receptors, influencing biochemical pathways related to cell growth and apoptosis .
  • Cellular Effects : It has been observed to modulate signaling pathways that regulate cell proliferation and survival, potentially leading to apoptosis in cancer cells .
  • Enzyme Inhibition : This compound may inhibit enzymes involved in cancer cell metabolism, contributing to its anticancer properties .

3.1 Anticancer Activity

Recent studies indicate that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Mechanism
This compoundK562 (Leukemia)5.0Induces apoptosis via caspase activation
5-Bromo derivativesHeLa (Cervical)4.0Cell cycle arrest at S phase
Other benzofuransMOLT-4 (Leukemia)3.5DNA cleavage inhibition

The presence of bromine in the structure has been shown to enhance the cytotoxicity of these compounds .

3.2 Antimicrobial Activity

Benzofuran derivatives have also demonstrated antimicrobial properties:

  • Antibacterial : Compounds similar to this compound have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2 μg/mL to 8 μg/mL .
  • Antifungal : Some derivatives exhibit antifungal activity against Candida species, indicating a broad spectrum of antimicrobial action .

4. Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the benzofuran structure significantly influence biological activity:

  • Bromination : The introduction of bromine enhances cytotoxicity and selectivity towards cancer cells.
  • Hydroxyl Groups : Hydroxyl substitutions at specific positions can increase the efficacy against microbial strains and tumor cells .

5. Case Studies

Several case studies highlight the potential therapeutic applications of benzofuran derivatives:

  • A study demonstrated that a series of synthesized benzofurans exhibited significant inhibition against M. tuberculosis with promising low toxicity towards mammalian cells. The most active compounds had MIC values as low as 0.6 μM .
  • Another investigation into the effects on leukemia cell lines showed that specific benzofuran derivatives could induce apoptosis effectively, leading to reduced viability in malignant cells .

Properties

IUPAC Name

5-bromo-2-(2-hydroxyethyl)-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c12-7-3-6-4-8(1-2-13)16-10(6)9(5-7)11(14)15/h3-5,13H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNCKEHWPBWALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(OC2=C(C=C1Br)C(=O)O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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